N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- An ethyl linker connecting the core to a 5-nitrofuran-2-carboxamide moiety, which introduces polarity and redox-active properties.
The molecular formula is C₂₂H₁₉BrN₆O₄, with a calculated molecular weight of 527.3 g/mol. While specific biological data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, its structural design aligns with kinase inhibitors and antimicrobial agents targeting redox-sensitive pathways.
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O5/c20-13-3-1-12(2-4-13)10-24-11-22-17-14(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBGAPRTZCVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with multiple receptors, contributing to their diverse biological and pharmacological activities.
Mode of Action
For instance, some pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates. This inhibition can affect normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, similar compounds have been reported to influence the production of reactive oxygen species (ROS). Cells produce ROS through their routine metabolic pathways, but these compounds can increase dramatically under cellular damage. Overexpression of ROS has been linked to disease development.
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the nitrofuran and carboxamide groups. The synthesis pathway is crucial as it influences the biological properties of the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with pyrazolo[3,4-d]pyrimidine scaffolds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis pathways .
The proposed mechanism involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases that play critical roles in tumor growth and survival. By disrupting these pathways, the compound may induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells through mechanisms related to apoptosis and cell cycle regulation.
Cytotoxicity Data
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 2.74 |
| HeLa | 3.16 |
| A549 | 0.39 |
These findings suggest that the compound may serve as a potential candidate for cancer therapy, particularly in targeting breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cells.
Anti-inflammatory Activity
The anti-inflammatory properties of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide have also been evaluated. Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to act as selective inhibitors of cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory processes.
In Vivo Studies
In vivo studies indicated that derivatives of this compound significantly reduce edema in animal models compared to standard anti-inflammatory drugs like celecoxib. This suggests a favorable profile for potential therapeutic use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities:
- Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to inhibit COX enzymes. The most potent inhibitors exhibited selectivity towards COX-2 over COX-1, indicating a potentially safer profile for anti-inflammatory applications.
- Cytotoxicity Screening : In drug library screening studies, this compound was identified as a novel anticancer agent with significant activity against multicellular spheroids of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo-pyrimidinone derivatives from the evidence:
Key Observations:
Core Structure Variations: The target compound and derivatives share the pyrazolo[3,4-d]pyrimidinone core, while Compound 3b employs a pyrimido[4,5-d]pyrimidinone scaffold. The latter’s fused pyrimidine rings may alter binding affinity and solubility compared to the pyrazole-containing cores .
Substituent Impact: The 5-nitrofuran group in the target compound contrasts with the chromene and sulfonamide/benzamide groups in derivatives. The 4-bromobenzyl substituent in the target compound enhances lipophilicity, favoring membrane penetration, while the fluoroarenes in derivatives improve metabolic stability and electron-withdrawing effects .
Synthesis and Yield: The target compound’s synthesis pathway is unspecified, but derivatives were synthesized via Suzuki-Miyaura coupling (e.g., using boronic acids and Pd catalysts) with moderate yields (~28%).
Physical Properties :
- The target compound’s molecular weight (527.3 g/mol) is lower than ’s chromene-containing analog (589.1 g/mol), likely due to the nitrofuran’s compact structure. Lower molecular weight may improve bioavailability .
Research Implications
- Therapeutic Potential: The nitrofuran moiety positions the target compound as a candidate for antimicrobial or antiparasitic applications, whereas ’s chromene-sulfonamide derivatives may target inflammatory or oncological pathways .
- Structural Optimization : Replacing the chromene group in derivatives with nitrofuran (as in the target compound) could reduce steric hindrance and enhance redox activity. Conversely, introducing sulfonamides might improve target selectivity .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by coupling with the nitrofuran moiety. Key steps include:
- Cyclocondensation : Use of 4-bromobenzyl-substituted pyrazole intermediates under reflux with acetic acid or DMF as solvents .
- Amide Coupling : Activation of the nitrofuran-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) and reaction with the ethylamine-linked pyrazolo-pyrimidine intermediate .
- Optimization : Adjusting reaction time (12-24 hrs), temperature (60-80°C), and solvent polarity (DMF for better solubility) to improve yields (typically 60-75%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., bromobenzyl protons at δ 7.2–7.5 ppm, pyrimidine carbonyl at ~170 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- FT-IR/Raman : Confirm functional groups (e.g., nitrofuran C=O at ~1680 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC50 values) may arise from differences in assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What strategies enhance selectivity toward specific molecular targets (e.g., cancer-associated kinases)?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to improve hydrophobic interactions with kinase ATP pockets .
- Molecular Dynamics Simulations : Predict binding modes and optimize the ethyl linker length for better target fit .
- Prodrug Design : Mask the nitrofuran group with enzymatically cleavable protectors to reduce off-target effects .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME to evaluate logP (aim for 2-3), aqueous solubility, and CYP450 inhibition .
- Docking Studies : AutoDock Vina to prioritize derivatives with stronger hydrogen bonding to kinase active sites (e.g., pyrimidine N1 interaction with Lys721 in EGFR) .
- QSAR Modeling : Correlate substituent electronegativity with cytotoxicity to identify optimal functional groups .
Q. What experimental approaches address low solubility in aqueous buffers during in vivo studies?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without toxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and improved bioavailability .
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
